molecular formula C16H18N2O2 B1384955 N-(3-Aminophenyl)-4-propoxybenzamide CAS No. 1020722-43-3

N-(3-Aminophenyl)-4-propoxybenzamide

Cat. No. B1384955
CAS RN: 1020722-43-3
M. Wt: 270.33 g/mol
InChI Key: QMWJGMLCGPEJKO-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-4-propoxybenzamide, also known as APPA, is an organic compound consisting of an amine group, an aromatic ring, and a propoxy group. It is a white crystalline solid with a melting point of 83-85 °C and a molecular weight of 213.26 g/mol. APPA has a variety of applications in scientific research, including as a reagent for synthesizing other compounds. It can also be used to study the biochemical and physiological effects of a wide range of compounds.

Scientific Research Applications

Mass Spectrometry Analysis

N-(3-Aminophenyl)-4-propoxybenzamide: has been studied for its behavior in mass spectrometry, particularly in gas-phase fragmentation. The compound exhibits an interesting nitrogen-oxygen (N–O) exchange rearrangement, which is significant for the identification of positional aromatic isomers . This property is crucial for enhancing the specificity of mass spectrometric analysis in various fields, including environmental analysis, food and drug analysis, and the differentiation of complex isomers.

Sensing Applications

The structural similarity of N-(3-Aminophenyl)-4-propoxybenzamide to boronic acids suggests potential applications in sensing technologies. Boronic acids interact with diols and Lewis bases, leading to their use in detecting various substances. The compound could be utilized in homogeneous assays or heterogeneous detection systems, potentially aiding in biological labeling, protein manipulation, and the development of therapeutics .

Mechanism of Action

Mode of Action

Based on its structural similarity to other aminophenyl compounds, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Pharmacokinetics

The aminophenyl group could be subject to metabolic transformations, such as acetylation or glucuronidation, which could affect its elimination .

Result of Action

The molecular and cellular effects of N-(3-Aminophenyl)-4-propoxybenzamide’s action are currently unknown. Given the lack of information about its specific targets and mode of action, it is difficult to predict its potential effects .

Action Environment

The action of N-(3-Aminophenyl)-4-propoxybenzamide could be influenced by various environmental factors. For instance, the pH of the local environment could affect the compound’s ionization state and, consequently, its interaction with targets. Additionally, the presence of other competing or interacting molecules could influence its efficacy and stability .

properties

IUPAC Name

N-(3-aminophenyl)-4-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-10-20-15-8-6-12(7-9-15)16(19)18-14-5-3-4-13(17)11-14/h3-9,11H,2,10,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWJGMLCGPEJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-4-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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